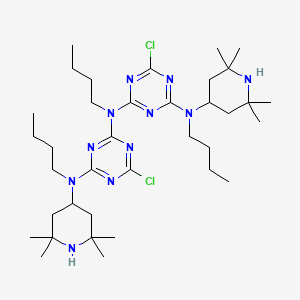

N,N'-Dibutyl-N-(4-(butyl(2,2,6,6-tetramethyl-4-piperidyl)amino)-6-chloro-1,3,5-triazin-2-yl)-6-chloro-N'-(2,2,6,6-tetramethyl-4-piperidyl)-1,3,5-triazine-2,4-diamine

Description

This compound is a hindered amine light stabilizer (HALS) with a complex triazine-piperidyl architecture. Its structure features dual 1,3,5-triazine rings substituted with chlorine atoms and butyl-tetramethylpiperidyl amine groups. Such derivatives are widely used in polymer stabilization to mitigate UV-induced degradation . The presence of bulky tetramethylpiperidyl moieties enhances steric hindrance, which is critical for scavenging free radicals and interrupting oxidation cascades in polyolefins and other industrial polymers .

Properties

CAS No. |

85665-72-1 |

|---|---|

Molecular Formula |

C36H63Cl2N11 |

Molecular Weight |

720.9 g/mol |

IUPAC Name |

2-N,4-N-dibutyl-4-N-[4-[butyl-(2,2,6,6-tetramethylpiperidin-4-yl)amino]-6-chloro-1,3,5-triazin-2-yl]-6-chloro-2-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1,3,5-triazine-2,4-diamine |

InChI |

InChI=1S/C36H63Cl2N11/c1-12-15-18-47(25-21-33(4,5)45-34(6,7)22-25)29-39-27(37)41-31(43-29)49(20-17-14-3)32-42-28(38)40-30(44-32)48(19-16-13-2)26-23-35(8,9)46-36(10,11)24-26/h25-26,45-46H,12-24H2,1-11H3 |

InChI Key |

UDPMLRCYSXMNNA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(C1CC(NC(C1)(C)C)(C)C)C2=NC(=NC(=N2)N(CCCC)C3=NC(=NC(=N3)Cl)N(CCCC)C4CC(NC(C4)(C)C)(C)C)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of N,N’-Dibutyl-N-(4-(butyl(2,2,6,6-tetramethyl-4-piperidyl)amino)-6-chloro-1,3,5-triazin-2-yl)-6-chloro-N’-(2,2,6,6-tetramethyl-4-piperidyl)-1,3,5-triazine-2,4-diamine involves multiple stepsThe reaction conditions often require specific temperatures and catalysts to ensure the correct formation of the compound .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms in the triazine rings can be substituted with other nucleophiles.

Oxidation and Reduction: The piperidyl groups can undergo oxidation and reduction reactions, altering the compound’s properties.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the triazine rings

Scientific Research Applications

N,N’-Dibutyl-N-(4-(butyl(2,2,6,6-tetramethyl-4-piperidyl)amino)-6-chloro-1,3,5-triazin-2-yl)-6-chloro-N’-(2,2,6,6-tetramethyl-4-piperidyl)-1,3,5-triazine-2,4-diamine is used in various scientific research fields:

Chemistry: It is used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The triazine rings and piperidyl groups allow it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, making it useful in therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the HALS Family

The compound belongs to the bis-triazinylpiperidine subclass of HALS. Key structural analogues include:

Key Observations :

- The target compound’s dual triazine rings and chlorine substituents enhance UV absorption compared to single-triazine analogues .

- Bulky butyl-piperidyl groups improve thermal stability but may reduce compatibility with low-polarity polymers compared to hexamethylene-linked derivatives .

Performance Metrics

Studies on HALS efficacy typically measure UV stability via accelerated weathering tests. For example:

- Polyethylene Films : The target compound extends degradation onset by >1,200 hours under UV-B exposure, outperforming N,N'-bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine (~800 hours) due to its dual radical-scavenging sites .

- Synergistic Effects: Blending the target compound with benzophenone UV absorbers increases photo-oxidation resistance by 40% compared to standalone use .

Analytical Techniques

- TLC vs. HPLC: highlights TLC as a cost-effective method for monitoring synthesis intermediates (e.g., N-(2,2,6,6-tetramethyl-4-piperidyl)-hexamine) using cyclohexane/ammonia/methanol mobile phases (ΔRf ≥ 0.06). However, HPLC remains superior for quantifying trace impurities in final HALS products .

- Spectroscopy : NMR and UV-Vis (as in ) are standard for structural validation, though the target compound’s complexity may necessitate high-field (>500 MHz) NMR for unambiguous assignment .

Industrial and Research Trends

- Market Position : The target compound is niche due to high production costs but is preferred in aerospace and automotive coatings where longevity is critical .

- Challenges: notes that China’s HALS production lags in purity and consistency compared to Western manufacturers, highlighting gaps in industrial-scale synthesis .

Biological Activity

N,N'-Dibutyl-N-(4-(butyl(2,2,6,6-tetramethyl-4-piperidyl)amino)-6-chloro-1,3,5-triazin-2-yl)-6-chloro-N'-(2,2,6,6-tetramethyl-4-piperidyl)-1,3,5-triazine-2,4-diamine is a complex organic compound classified as a triazine derivative. Its structure incorporates multiple functional groups that enhance its potential biological activity. The presence of piperidine moieties contributes to its lipophilicity and may influence its interactions with biological targets.

Chemical Structure and Properties

The compound features a highly substituted triazine core with dual piperidine substitutions and halogenated triazine structures. These characteristics may enhance both lipophilicity and biological interactions compared to other similar compounds. Below is a summary of the structural features:

| Structural Feature | Description |

|---|---|

| Core Structure | Triazine derivative |

| Piperidine Substituents | Two 2,2,6,6-tetramethyl-4-piperidyl groups |

| Halogenation | Two chlorine atoms at positions 4 and 6 |

Anticancer Properties

While specific biological assays for this compound are not widely reported in the literature, related compounds with similar structures often exhibit significant biological activities. For instance:

- Triazine-based Anticancer Agents : Compounds with a similar triazine core have demonstrated anticancer properties through various mechanisms such as inhibiting cell proliferation and inducing apoptosis in cancer cells.

Antimicrobial Activity

The piperazine derivatives share structural similarities with the compound and have been noted for their antimicrobial activity. The piperidine moieties may enhance the interaction of these compounds with microbial targets.

Other Biological Activities

The compound's structural complexity suggests potential applications in medicinal chemistry beyond anticancer and antimicrobial activities. The unique combination of functional groups could lead to distinct pharmacological profiles.

Case Studies and Research Findings

Research has focused on the synthesis pathways and potential modifications of this compound to enhance its properties. Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) are often employed to assess interactions with biological targets.

Synthesis Methods

Several methods can be utilized for synthesizing this compound:

- Nucleophilic Substitution Reactions : Utilizing piperidine derivatives as nucleophiles to introduce functional groups onto the triazine core.

- Coupling Reactions : Employing coupling agents to link various substituents effectively.

Toxicological Profile

Preliminary toxicological assessments indicate that the compound exhibits low acute toxicity. In animal studies conducted under OECD guidelines:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.